3-[(2,4-Dibromophenyl)amino]propanoic acid molecular weight and formula
3-[(2,4-Dibromophenyl)amino]propanoic acid molecular weight and formula
Molecular Characterization, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of 3-[(2,4-Dibromophenyl)amino]propanoic acid , a specialized
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identification
-
IUPAC Name: 3-[(2,4-Dibromophenyl)amino]propanoic acid[1]
-
Common Synonyms: N-(2,4-Dibromophenyl)-
-alanine; 3-(2,4-Dibromoanilino)propionic acid -
CAS Registry Number: 1292669-52-3
-
Critical Distinction: Do not confuse with CAS 90326-67-3, which corresponds to 2-amino-3-(2,4-dibromophenyl)propanoic acid (a phenylalanine derivative). The target compound described here is a
-alanine derivative with the nitrogen atom attached to the C3 position.
-
Quantitative Data Table
| Property | Value | Notes |
| Molecular Formula | C | |
| Molecular Weight | 322.98 g/mol | Based on standard atomic weights |
| Exact Mass | 320.9000 | Monoisotopic |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Solubility | DMSO, Methanol, DMF | Low solubility in water; soluble in alkaline aqueous solutions |
| pKa (Predicted) | Carboxyl: ~3.8; Amine: ~2.5 | Amine basicity is significantly reduced by the electron-withdrawing bromine atoms |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the
Caption: Connectivity map of 3-[(2,4-Dibromophenyl)amino]propanoic acid showing the N-linked
Synthetic Methodology
The most robust route to this compound is the Aza-Michael Addition , reacting an electron-deficient aniline with an acrylic acid derivative. Due to the electron-withdrawing nature of the bromine substituents on the aniline, the nucleophilicity of the amine is reduced, often requiring thermal activation or catalysis.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amine nitrogen (from 2,4-dibromoaniline) onto the
Caption: Synthetic workflow for the Aza-Michael addition of 2,4-dibromoaniline to acrylic acid.
Detailed Experimental Protocol
Objective: Synthesis of 3-[(2,4-Dibromophenyl)amino]propanoic acid on a 10 mmol scale.
Reagents:
-
2,4-Dibromoaniline (2.51 g, 10 mmol)
-
Acrylic acid (0.86 g, 12 mmol, 1.2 eq) or Ethyl Acrylate (requires subsequent hydrolysis)
-
Solvent: Water (green chemistry route) or Toluene (classic organic route)
-
Catalyst (Optional): Glacial acetic acid (0.5 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dibromoaniline and acrylic acid.
-
Reaction:
-
Water Method:[2] Add 10 mL of water. Heat the heterogeneous mixture to reflux (100°C) for 12–24 hours. The solid aniline will eventually melt and react.
-
Toluene Method: Add 10 mL toluene and catalytic acetic acid. Reflux for 8–12 hours.
-
-
Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The product will appear more polar (lower R
) than the starting aniline. -
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the crude solid and wash with cold water/hexanes.
-
If oil forms, extract with ethyl acetate, wash with brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (SiO
, gradient 0-5% MeOH in DCM).
Expected Yield: 65–80%
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR ( H-NMR)
Solvent: DMSO-d
- 12.0–12.5 ppm (1H, br s): Carboxylic acid proton (-COOH).
- 7.6 ppm (1H, d, J=2.0 Hz): Aromatic proton at C3 (between bromines).
- 7.3 ppm (1H, dd, J=8.5, 2.0 Hz): Aromatic proton at C5.
- 6.6 ppm (1H, d, J=8.5 Hz): Aromatic proton at C6 (ortho to amine).
- 5.5–6.0 ppm (1H, br s): Amine proton (-NH-).
-
3.4 ppm (2H, t): Methylene protons adjacent to Nitrogen (-NH-CH
-). -
2.6 ppm (2H, t): Methylene protons adjacent to Carbonyl (-CH
-COOH).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or (-)
-
Pattern: Look for the characteristic bromine isotope pattern.
-
M+ (79Br/79Br): ~321
-
M+2 (79Br/81Br): ~323 (Intensity ~2x of M+)
-
M+4 (81Br/81Br): ~325 (Intensity ~1x of M+)
-
Applications in Drug Development[7][10][11]
This compound is primarily utilized as a scaffold for heterocyclic synthesis .
Quinolone Synthesis
The primary application is the synthesis of 6,8-dibromo-4-quinolones. Cyclization of the propanoic acid side chain (often via Eaton's reagent or Polyphosphoric Acid) yields the dihydroquinolone, which can be oxidized to the full quinolone. These structures are potent pharmacophores in:
-
Antibacterial agents: Analogs of ciprofloxacin.
-
Antiviral agents: Specific inhibition of viral replication enzymes.
Biological Relevance
Recent studies suggest that N-aryl-
-
Antimicrobial activity: Against multidrug-resistant strains (e.g., MRSA).[1]
-
Enzyme inhibition: Potential binding to bacterial transpeptidases due to the mimicry of the D-Ala-D-Ala terminus.
References
-
PubChem. Compound Summary: 3-[(2,4-Dibromophenyl)amino]propanoic acid (CID 1292669-52-3).[1] National Library of Medicine. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024).[2] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[1][2] Molecules.[3][4][5][1][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. 3-[(2,4-Dibromophenyl)amino]propanoic Acid|CAS 1292669-52-3 [benchchem.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. N-(4-Acetylphenyl)-beta-alanine [synhet.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Amino-3-(4-bromophenyl)propanoic acid, 2 g, CAS No. 39773-47-2 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 9. beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | C18H32CaN2O10 | CID 8714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(2,3-Dibromophenyl)propionic acid | SIELC Technologies [sielc.com]
- 11. β-Alanine - Wikipedia [en.wikipedia.org]
